1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a nitroethyl group, and a dimethylpyrazole ring
Preparation Methods
The synthesis of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 2-chlorophenylacetonitrile with nitromethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then subjected to a Michael addition with 3,5-dimethylpyrazole under acidic conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine group using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: This compound shares the chlorophenyl group but differs in its overall structure and functional groups
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): While this compound also contains chlorophenyl groups, it has a different core structure and is used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-5-3-4-6-12(11)14/h3-7,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQBAFJRXLPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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